molecular formula C15H26O B12659135 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- CAS No. 1117765-92-0

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

Cat. No.: B12659135
CAS No.: 1117765-92-0
M. Wt: 222.37 g/mol
InChI Key: ZFGBKXBPHOUSJX-VQHVLOKHSA-N
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Description

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound with the molecular formula C15H26O It is a cyclic ketone with a double bond and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common approach involves the reaction of cyclododecanone with 1-propenyl-1-magnesium halogenide, followed by a Cope rearrangement to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-: A geometric isomer with different spatial arrangement of atoms.

    3-Methyl-5-cyclotetradecen-1-one: Another isomer with variations in the position of the double bond and methyl group.

Uniqueness

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. The (5E)-isomer has distinct properties compared to its (5Z)-counterpart, making it valuable for specific applications in research and industry.

Properties

CAS No.

1117765-92-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5E)-3-methylcyclotetradec-5-en-1-one

InChI

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+

InChI Key

ZFGBKXBPHOUSJX-VQHVLOKHSA-N

Isomeric SMILES

CC1C/C=C/CCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCC(=O)C1

Origin of Product

United States

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